molecular formula C13H21N3O2 B7028814 N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B7028814
M. Wt: 251.32 g/mol
InChI Key: BJEVMXMUNSOJOY-UHFFFAOYSA-N
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Description

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2)10-18-9-8-16(13)7-6-15-12(17)11-4-3-5-14-11/h3-5,14H,6-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEVMXMUNSOJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCNC(=O)C2=CC=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions. For instance, 3,3-dimethylmorpholine can be synthesized by reacting 3,3-dimethylbutan-2-one with hydroxylamine, followed by cyclization.

    Coupling of the Two Moieties: The final step involves coupling the pyrrole and morpholine moieties through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-methanol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • **N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4′-(trifluoromethoxy)[1,1′-biphenyl]-3-carboxamide

Uniqueness

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide stands out due to its unique combination of a pyrrole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

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